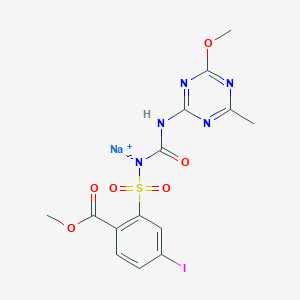

碘磺隆甲基钠

描述

Iodosulfuron-methyl-sodium is a systemic sulfonylurea herbicide . It was introduced in 1999 and was the first “safened” sulfonylurea herbicide available commercially . It is used in products like Hussar® OD Selective Herbicide for controlling key grass and broadleaf weeds .

Synthesis Analysis

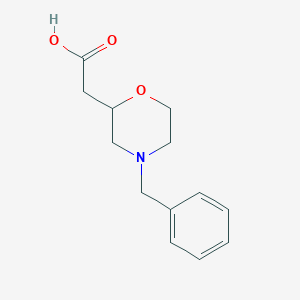

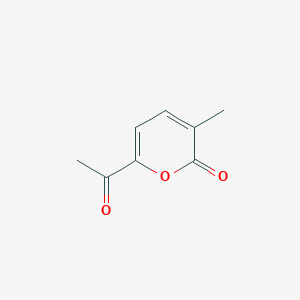

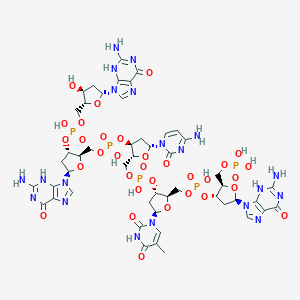

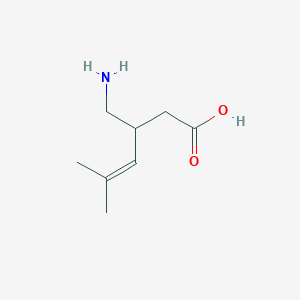

The synthesis of Iodosulfuron-methyl-sodium involves a single-step reaction in the presence of alkyl nitrite and acetic acid, using 6-amino saccharin and potassium iodide . Another study describes a synthesis route starting with 4,4-dinitro-stilbene-2,2-disulfonic acid (DNS) as a starting material .Molecular Structure Analysis

The molecular formula of Iodosulfuron-methyl-sodium is C14H13IN5NaO6S . It is chemically known as methyl-4-iodo-2-(((3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoic acid methyl ester, sodium salt .Chemical Reactions Analysis

Iodosulfuron-methyl-sodium is a post-emergent herbicide that works by inhibiting the enzyme acetolactate synthase (ALS), causing plant deformation, growth retardation, chlorosis, and eventually death . It is absorbed by the above-ground parts of weeds .Physical And Chemical Properties Analysis

Iodosulfuron-methyl-sodium is highly soluble in aqueous solution and semi-volatile . Its molecular weight is 529.24 g/mol .科学研究应用

- Iodosulfuron-methyl-sodium (1) and Metsulfuron-methyl (2) belong to the sulfonylurea herbicide family. They are widely used to control broadleaf weeds in various plant cultivations .

- Their herbicidal properties stem from inhibiting acetolactate synthase, an enzyme involved in the synthesis of branched amino acids like L-leucine, L-isoleucine, and L-valine .

- When introduced to the environment, these herbicides undergo processes resulting in metabolites. Some are products of plant, fungal, or bacterial metabolism, while others form through hydrolytic and photochemical degradation reactions in soil and surface water .

- Specific plant species subjected to carbon-14 enriched herbicides have helped identify metabolites of Iodosulfuron-methyl-sodium and Metsulfuron-methyl .

- Controlled acid-base, photo-, and biodegradation studies of non-labeled active substances have also confirmed these metabolite structures .

- This method allows for the analysis of Iodosulfuron-methyl-sodium, Metsulfuron-methyl, and their metabolites in water samples collected from natural sources, such as the Vistula River in Poland .

- Increased doses of these herbicides may affect soil enzymes, microbial activity, and overall soil fertility .

- The conclusions are based on representative uses, such as controlling grass weeds in winter wheat and winter barley crops .

Herbicidal Properties and Weed Control

Metabolite Analysis and Environmental Fate

Water Analysis and Quantification

Soil Microbial Abundance and Diversity

Pesticide Risk Assessment

Renewal of Approval

作用机制

Target of Action

Iodosulfuron-methyl-sodium, a member of the sulfonylurea herbicide family, primarily targets the enzyme acetolactate synthase (ALS) . ALS, also known as acetohydroxyacid synthase (AHAS), plays a crucial role in the synthesis of branched amino acids – L-leucine, L-isoleucine, and L-valine .

Mode of Action

The compound acts by inhibiting the activity of ALS . This inhibition disrupts the biosynthesis of the essential branched amino acids, thereby interfering with protein synthesis . The disruption of protein synthesis subsequently interferes with DNA synthesis and cell division and growth, ultimately leading to plant death .

Biochemical Pathways

The primary biochemical pathway affected by Iodosulfuron-methyl-sodium is the synthesis of branched amino acids. By inhibiting ALS, the compound prevents the production of L-leucine, L-isoleucine, and L-valine . These amino acids are essential for protein synthesis, and their absence disrupts normal cellular functions, leading to the death of the plant .

Result of Action

The primary result of Iodosulfuron-methyl-sodium’s action is the death of the plant. By inhibiting the synthesis of essential branched amino acids, the compound disrupts protein synthesis, DNA synthesis, and cell division and growth . This disruption of key cellular processes leads to the death of the plant .

Action Environment

Iodosulfuron-methyl-sodium is used in various environments, including cereals, turf, and soybean fields . It has been scientifically proven to be selective in cereals, acting against a broad spectrum of grass weeds and a range of dicot weeds . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including the presence of water (due to its high solubility) and its persistence in different environments .

安全和危害

Iodosulfuron-methyl-sodium is harmful if inhaled or swallowed, and it can cause moderate eye irritation . It is very toxic to aquatic life with long-lasting effects . Users are advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

未来方向

There is ongoing research into the transformation of Iodosulfuron-Methyl into Ionic Liquids to potentially eliminate the use of adjuvants, minimize negative environmental impacts, while maintaining high herbicidal efficacy . It is also used in products like Hussar® OD Selective Herbicide for controlling key grass and broadleaf weeds .

属性

IUPAC Name |

sodium;(5-iodo-2-methoxycarbonylphenyl)sulfonyl-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14IN5O6S.Na/c1-7-16-12(19-14(17-7)26-3)18-13(22)20-27(23,24)10-6-8(15)4-5-9(10)11(21)25-2;/h4-6H,1-3H3,(H2,16,17,18,19,20,22);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJFQMPKBJPSFZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)[N-]S(=O)(=O)C2=C(C=CC(=C2)I)C(=O)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13IN5NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034673 | |

| Record name | Iodosulfuron methyl ester sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iodosulfuron-methyl-sodium | |

CAS RN |

144550-36-7 | |

| Record name | Iodosulfuron methyl ester sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-iodo-2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-, methyl ester, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOSULFURON-METHYL-SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V040QSW5XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)